6-溴-2,3-二甲基-4-硝基苯胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

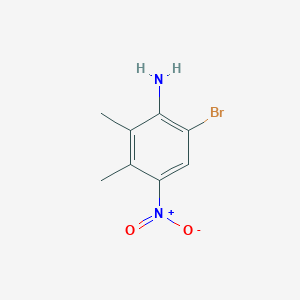

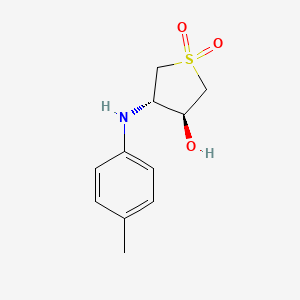

6-Bromo-2,3-dimethyl-4-nitroaniline is a chemical compound with the molecular formula C8H9BrN2O2 . It is a white to yellow powder or crystals .

Synthesis Analysis

The synthesis of nitro compounds like 6-Bromo-2,3-dimethyl-4-nitroaniline can be achieved through various methods. One common method involves the direct substitution of hydrocarbons with nitric acid . Another method involves displacement reactions with nitrite ions . Nitration of alkanes is successful only when conducted at high temperatures in the vapor phase .Molecular Structure Analysis

The molecular structure of 6-Bromo-2,3-dimethyl-4-nitroaniline is characterized by the presence of a bromine atom (Br), two methyl groups (CH3), and a nitro group (NO2) attached to an aniline (C6H5NH2) molecule . The InChI code for this compound is 1S/C8H9BrN2O2/c1-4-5(2)8(10)7(11(12)13)3-6(4)9/h3H,10H2,1-2H3 .Chemical Reactions Analysis

The nitro group in 6-Bromo-2,3-dimethyl-4-nitroaniline, like the carboxylate anion, is a hybrid of two equivalent resonance structures . This compound can participate in various chemical reactions, including those involving electron transfer .Physical And Chemical Properties Analysis

6-Bromo-2,3-dimethyl-4-nitroaniline is a white to yellow powder or crystals . It has a molecular weight of 245.08 .科学研究应用

合成和化学行为

- 吡啶 N-氧化物衍生物(包括与 6-溴-2,3-二甲基-4-硝基苯胺相关的化合物)的硝化反应显示出明显的指导影响,在特定条件下生成特定的硝基衍生物 (Hertog, Ammers, & Schukking, 2010)。

亲核反应

- 与 6-溴-2,3-二甲基-4-硝基苯胺结构密切相关的 ±-卤代硝基烷烃的研究表明,这些化合物如何与不同的亲核试剂反应,从而形成各种产物,表明它们在复杂化学合成中的潜在用途 (Chen, 1969)。

有机金属化学中的应用

- 类似于 6-溴-2,3-二甲基-4-硝基苯胺的衍生物可以合成的 2,6-双(2-恶唑啉基)苯基铂(II) NCN 钳形配合物等化合物显示出作为碳碳键形成催化剂的潜力,突出了它们在有机金属化学和催化中的重要性 (Fossey & Richards, 2004)。

用于合成的硝基环丙烷

- 通过有机催化共轭加成合成硝基环丙烷,利用与 6-溴-2,3-二甲基-4-硝基苯胺结构相关的化合物,证明了它们在产生复杂有机结构方面的效用 (Xuan, Nie, Dong, Zhang, & Yan, 2009)。

新型配体的开发

- 通过涉及类似于 6-溴-2,3-二甲基-4-硝基苯胺的化合物的过程合成的 6-溴喹啉衍生物,用于开发新型螯合配体,该配体在化学和材料科学中具有广泛的应用 (Hu, Zhang, & Thummel, 2003)。

亲电取代反应

- 对与 6-溴-2,3-二甲基-4-硝基苯胺密切相关的化合物(如 1,7-二甲基-3(2H)-苯并[b]呋并[2,3-c]吡啶酮)中的亲电取代的研究,有助于我们了解这些化合物的反应机理和潜在的合成应用 (Tolkunov, Kal'nitskii, Lyashchuk, Suikov, ubritskii, & Dulenko, 1996)。

安全和危害

This compound is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding dust formation, avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

作用机制

Target of Action

Nitroanilines, in general, are known to interact with various biological targets, including enzymes and receptors . The specific targets would depend on the exact structure and properties of the compound.

Mode of Action

Nitroanilines are known to undergo a series of reactions, including nitration, conversion from the nitro group to an amine, and bromination . The nitro group is a meta director, meaning that it directs subsequent reactions to occur at the meta position on the benzene ring .

Biochemical Pathways

Nitroanilines can potentially affect various biochemical pathways due to their reactivity and ability to form different types of bonds with biological molecules .

Pharmacokinetics

The properties of nitroanilines, in general, would depend on factors such as their chemical structure, solubility, and reactivity .

Result of Action

Nitroanilines can potentially cause various effects at the molecular and cellular levels due to their reactivity and ability to interact with biological molecules .

属性

IUPAC Name |

6-bromo-2,3-dimethyl-4-nitroaniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2O2/c1-4-5(2)8(10)6(9)3-7(4)11(12)13/h3H,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SACJHENIOITGGB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1[N+](=O)[O-])Br)N)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{[(3-Methoxyphenyl)sulfonyl]amino}benzoic acid](/img/structure/B2887494.png)

![Methyl 3-[(4-acetyloxybenzoyl)-pyridin-2-ylamino]propanoate](/img/structure/B2887500.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,5-dimethoxybenzenesulfonamide](/img/structure/B2887504.png)

![1-[(4-Chlorophenyl)methyl]-4-naphthalen-1-ylpyrazine-2,3-dione](/img/structure/B2887506.png)

![4-[5-(Aminomethyl)-1H-1,2,4-triazol-3-yl]oxan-4-ol;dihydrochloride](/img/structure/B2887509.png)